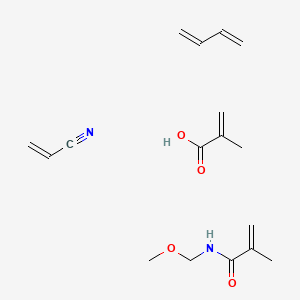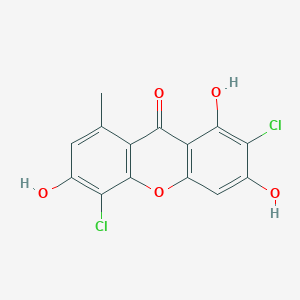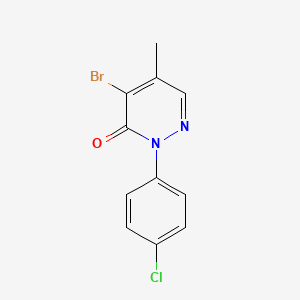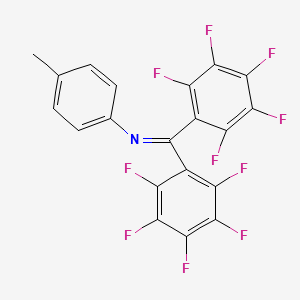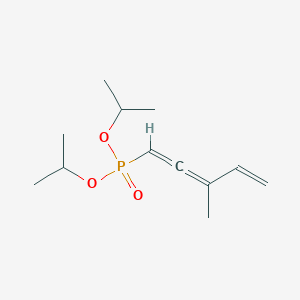![molecular formula C16H34O2Si2 B14457951 [[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane) CAS No. 73429-76-2](/img/structure/B14457951.png)
[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) is a complex organic compound that features a unique structure combining cyclopentane rings and trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of cyclopentane derivatives with trimethylsilyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentane derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups into the cyclopentane rings.
Scientific Research Applications
Chemistry
In chemistry, [[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between organic molecules and biological systems. Its structure can serve as a model for understanding the behavior of similar compounds in biological environments.
Medicine
In medicine, [[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) may have potential applications in drug development. Its unique properties could be harnessed to create new therapeutic agents with specific biological activities.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, which can lead to the formation of new products with distinct properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cyclic hydrocarbon with a five-membered ring.
Trimethylsilane: A silicon-containing compound with three methyl groups attached to a silicon atom.
Bicyclo[1.1.1]pentane: A highly strained bicyclic compound with a unique structure.
Uniqueness
[[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) is unique due to its combination of cyclopentane rings and trimethylsilane groups. This structure imparts specific chemical properties that are not found in simpler compounds like cyclopentane or trimethylsilane alone. The presence of both cyclopentane and trimethylsilane groups allows for a wide range of chemical reactions and applications, making this compound valuable in various fields of research and industry.
Properties
CAS No. |
73429-76-2 |
|---|---|
Molecular Formula |
C16H34O2Si2 |
Molecular Weight |
314.61 g/mol |
IUPAC Name |
trimethyl-[1-(1-trimethylsilyloxycyclopentyl)cyclopentyl]oxysilane |
InChI |
InChI=1S/C16H34O2Si2/c1-19(2,3)17-15(11-7-8-12-15)16(13-9-10-14-16)18-20(4,5)6/h7-14H2,1-6H3 |
InChI Key |
WHOUCNGLWQGVKN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CCCC1)C2(CCCC2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


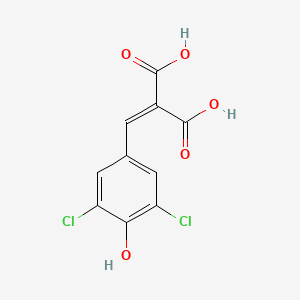
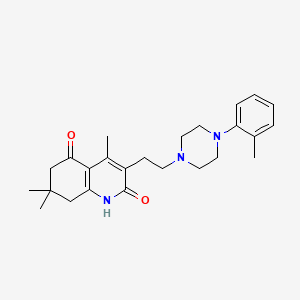
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
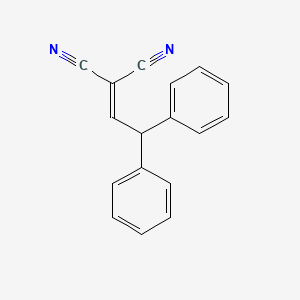
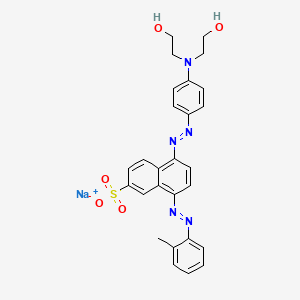
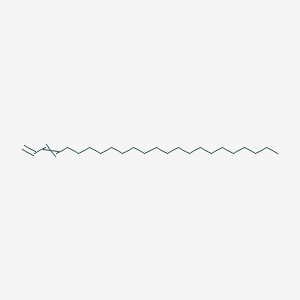
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)
